N-({[(3-fluorobenzyl)oxy]amino}methylene)-N'-(5-iodo-2-pyridinyl)thiourea
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Overview
Description
N-({[(3-fluorobenzyl)oxy]amino}methylene)-N’-(5-iodo-2-pyridinyl)thiourea is a complex organic compound characterized by the presence of fluorobenzyl, pyridinyl, and thiourea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(3-fluorobenzyl)oxy]amino}methylene)-N’-(5-iodo-2-pyridinyl)thiourea typically involves multiple steps:
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Formation of the Fluorobenzyl Intermediate: : The initial step involves the preparation of the 3-fluorobenzyl intermediate. This can be achieved through the fluorination of benzyl derivatives using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
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Coupling with Pyridinyl Derivative: : The next step involves the coupling of the fluorobenzyl intermediate with a pyridinyl derivative. This is often facilitated by the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the desired intermediate.
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Thiourea Formation: : The final step involves the introduction of the thiourea group. This can be achieved by reacting the intermediate with thiourea under basic conditions, typically using a base such as triethylamine (TEA) to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of N-({[(3-fluorobenzyl)oxy]amino}methylene)-N’-(5-iodo-2-pyridinyl)thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the pyridinyl or fluorobenzyl groups. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the halogenated pyridinyl ring. Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfoxides or sulfones, while nucleophilic substitution at the pyridinyl ring can introduce azide or cyano groups.
Scientific Research Applications
Chemistry
In chemistry, N-({[(3-fluorobenzyl)oxy]amino}methylene)-N’-(5-iodo-2-pyridinyl)thiourea is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicinal chemistry, N-({[(3-fluorobenzyl)oxy]amino}methylene)-N’-(5-iodo-2-pyridinyl)thiourea is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of N-({[(3-fluorobenzyl)oxy]amino}methylene)-N’-(5-iodo-2-pyridinyl)thiourea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- N-({[(3-chlorobenzyl)oxy]amino}methylene)-N’-(5-iodo-2-pyridinyl)thiourea
- N-({[(3-bromobenzyl)oxy]amino}methylene)-N’-(5-iodo-2-pyridinyl)thiourea
- N-({[(3-methylbenzyl)oxy]amino}methylene)-N’-(5-iodo-2-pyridinyl)thiourea
Uniqueness
Compared to similar compounds, N-({[(3-fluorobenzyl)oxy]amino}methylene)-N’-(5-iodo-2-pyridinyl)thiourea is unique due to the presence of the fluorobenzyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and binding affinity to biological targets. This makes it a valuable compound for developing new chemical entities with improved efficacy and selectivity.
Properties
IUPAC Name |
(1E)-1-[[(3-fluorophenyl)methoxyamino]methylidene]-3-(5-iodopyridin-2-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FIN4OS/c15-11-3-1-2-10(6-11)8-21-19-9-18-14(22)20-13-5-4-12(16)7-17-13/h1-7,9H,8H2,(H2,17,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQODQKRJYHXHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CONC=NC(=S)NC2=NC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)CON/C=N/C(=S)NC2=NC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FIN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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